molecular formula C22H22ClF3N4O3 B11500522 octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11500522
M. Wt: 482.9 g/mol
InChI Key: ISTQUAPICYMORV-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinolizine core, followed by the introduction of the pyrazolo[1,5-a]pyrimidine moiety. Key steps include:

    Formation of the Quinolizine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the furan, chloro, and trifluoromethyl groups through substitution reactions.

    Coupling Reactions: The final step involves coupling the quinolizine core with the pyrazolo[1,5-a]pyrimidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2H-quinolizin-1-ylmethyl derivatives: Compounds with similar quinolizine cores but different substituents.

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar pyrazolo[1,5-a]pyrimidine moieties but different functional groups.

Uniqueness

The uniqueness of octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C22H22ClF3N4O3

Molecular Weight

482.9 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C22H22ClF3N4O3/c23-18-19(21(31)33-12-13-5-3-9-29-8-2-1-6-15(13)29)28-30-17(22(24,25)26)11-14(27-20(18)30)16-7-4-10-32-16/h4,7,10-11,13,15H,1-3,5-6,8-9,12H2

InChI Key

ISTQUAPICYMORV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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